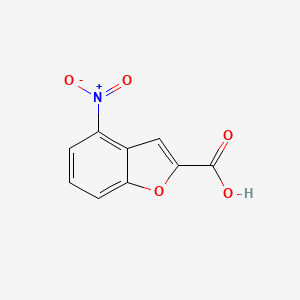

4-Nitrobenzofuran-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGSYGMNOYWEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitrobenzofuran 2 Carboxylic Acid and Analogues

Established Synthetic Routes for Benzofuran-2-carboxylic Acid Scaffolds

The benzofuran-2-carboxylic acid core is a common structural motif in many biologically active compounds. core.ac.ukresearchgate.net Consequently, several reliable synthetic methods have been developed for its construction. These can be adapted to produce a variety of substituted analogues.

Etherification and Ring-Closure Reactions

A prevalent method for synthesizing the benzofuran-2-carboxylic acid skeleton involves the reaction of substituted salicylaldehydes with haloacetates. researchgate.net This process typically begins with the etherification of the phenolic hydroxyl group of a salicylaldehyde (B1680747) with an alpha-haloester, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. lbp.world The resulting intermediate, a formylphenoxyacetic acid derivative, then undergoes an intramolecular cyclization to form the benzofuran (B130515) ring. This cyclization is often catalyzed by a base, such as sodium ethoxide or 1,8-diazobicyclo-[5.4.0]-7-undecane (DBU). researchgate.net To obtain the final carboxylic acid, a subsequent hydrolysis of the ester group is necessary.

Cyclo-dehydration Approaches

Cyclo-dehydration of α-phenoxy ketones is another strategy to form the benzofuran ring. researchgate.net This method involves the intramolecular electrophilic aromatic substitution of a ketone onto the phenoxy ring, typically promoted by a strong acid or dehydrating agent. Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, has been shown to be an effective mediator for this transformation, allowing for the synthesis of 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net The starting α-phenoxy ketones can be readily prepared from the reaction of phenols and α-bromo ketones. researchgate.net However, it has been noted that α-phenoxy-acetophenones with strongly electron-withdrawing substituents, such as nitro or carboxylic acid groups, may not yield the desired benzofuran products under these conditions. researchgate.net

Modified Classical Benzofuran Synthesis Methods

The Perkin rearrangement represents a classic and effective method for the synthesis of benzofuran-2-carboxylic acids. drugfuture.comwikipedia.org This reaction involves the ring contraction of a 3-halocoumarin when heated with an alkali such as sodium hydroxide (B78521). drugfuture.comwikipedia.org The mechanism is initiated by the base-catalyzed cleavage of the lactone ring in the coumarin (B35378), followed by an intramolecular nucleophilic substitution that results in the formation of the five-membered furan (B31954) ring and a carboxylate group at the 2-position. nih.gov

Recent advancements have led to the development of a microwave-assisted Perkin rearrangement, which significantly reduces reaction times from several hours to mere minutes while maintaining high yields. nih.gov This expedited protocol makes the synthesis of a variety of benzofuran-2-carboxylic acid derivatives more efficient. nih.gov

Table 1: Comparison of Traditional and Microwave-Assisted Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acids This table is interactive. Click on the headers to sort the data.

| Starting Material (3-Bromocoumarin) | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromocoumarin | Traditional (Reflux) | ~3 hours | Quantitative | nih.gov |

| 3-Bromocoumarin | Microwave (300W, 79°C) | 5 minutes | 95 | nih.gov |

| 6-Methoxy-3-bromocoumarin | Microwave (300W, 79°C) | 5 minutes | 96 | nih.gov |

| 6,8-Dibromo-3-bromocoumarin | Microwave (300W, 79°C) | 5 minutes | 94 | nih.gov |

Targeted Introduction of the Nitro Functionality at the C-4 Position

The synthesis of 4-nitrobenzofuran-2-carboxylic acid requires the specific placement of a nitro group onto the benzene (B151609) portion of the benzofuran ring system. This can be achieved either by nitrating a pre-formed benzofuran-2-carboxylic acid or by using a nitro-substituted precursor in the initial ring-forming reactions.

Nitration Strategies for Benzofuran Systems

The direct nitration of the benzofuran ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the existing substituents on the ring and the reaction conditions. For instance, the nitration of some benzofuran derivatives can be achieved using reagents like copper(II) nitrate (B79036) in acetic anhydride, a method known as the Menke nitration. acs.orgepfl.chresearchgate.net

A more common and often more controllable strategy for obtaining a specific nitro-substituted benzofuran is to start with a precursor that already contains the nitro group in the desired position. For example, to synthesize a 5-nitrobenzofuran-2-carboxylate, one would begin with 2-hydroxy-5-nitrobenzaldehyde (B32719) and react it with a bromomalonic acid ester. researchgate.net Following this logic, the synthesis of this compound would ideally start from 2-hydroxy-3-nitrobenzaldehyde. This precursor would then undergo an etherification and ring-closure reaction as described in section 2.1.1 to yield the target molecule.

Regioselectivity Control in Nitro-Group Introduction

Controlling the regioselectivity of the nitration is crucial for the synthesis of a specific isomer like this compound. In electrophilic aromatic substitution reactions on a substituted benzene ring, the position of the incoming electrophile (in this case, the nitronium ion, NO₂⁺) is directed by the electronic properties of the substituents already present.

The hydroxyl group of a salicylaldehyde is an ortho-, para-directing and activating group. However, the aldehyde group is a meta-directing and deactivating group. In the case of nitrating salicylaldehyde, the powerful directing effect of the hydroxyl group generally dictates the position of the incoming nitro group. To achieve substitution at the carbon that will become the C-4 position of the benzofuran, the nitration must occur at the C-3 position of the salicylaldehyde.

The direct nitration of benzofuran-2-carboxylic acid itself presents challenges in controlling the regioselectivity. The benzofuran ring is generally reactive toward electrophiles. researchgate.net The carboxylic acid group at the C-2 position is an electron-withdrawing group and would direct incoming electrophiles to the C-5 and C-7 positions of the benzene ring. Therefore, to synthesize the 4-nitro isomer, the most effective strategy remains the use of a pre-nitrated starting material, such as 2-hydroxy-3-nitrobenzaldehyde, prior to the construction of the furan ring. This approach ensures that the nitro group is unambiguously located at the desired C-4 position in the final product.

Synthesis of this compound from Precursors

The traditional approaches to synthesizing the benzofuran-2-carboxylic acid scaffold often involve the reaction of salicylaldehydes with haloacetates, followed by the cyclization of the resulting formylphenoxyacetic acid intermediates. core.ac.uk Another established method is the Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govnih.gov

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies, allowing for flexibility in accessing a variety of related compounds.

A divergent approach would typically start from a common, pre-functionalized benzofuran core, which is then modified in later steps to produce a range of analogues. For instance, a synthesis could begin with a substituted salicylaldehyde which is first converted to a benzofuran-2-carboxylic acid ester. This common intermediate can then undergo various reactions, such as nitration at different positions or modification of other functional groups, to yield a library of related compounds. This strategy is efficient for creating structural diversity from a single starting point.

The efficiency of synthesizing benzofuran-2-carboxylic acids is highly dependent on the reaction conditions. Key parameters that are frequently optimized include solvent, temperature, reaction time, and the choice of catalyst or base.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. For example, the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids, which traditionally takes about 3 hours, can be completed in just 5 minutes with very high yields using microwave irradiation. nih.gov

The choice of solvent also plays a critical role. While solvents like dichloromethane (B109758) and benzene have been traditionally used, greener alternatives such as acetonitrile (B52724) are being explored. scielo.br In some cases, increasing the pressure of the reaction system has been shown to significantly improve yields. researchgate.net For instance, the yield of N-Fluoromethylphthalimide synthesis was improved from 23% at ambient pressure to 71% at 120°C and 3.3 bar. researchgate.net

The optimization of these conditions is crucial for developing scalable and economically viable synthetic routes.

Table 1: Effect of Reaction Conditions on the Synthesis of Benzofuran Derivatives

| Parameter Optimized | Traditional Condition | Optimized Condition | Outcome | Reference |

| Reaction Time | ~3 hours | 5 minutes (Microwave) | Significant reduction in reaction time with high yields. | nih.gov |

| Solvent | Dichloromethane, Benzene | Acetonitrile | "Greener" solvent with good balance of conversion and selectivity. | scielo.br |

| Pressure | Ambient Pressure | 3.3 bar | Increased yield from 23% to 71%. | researchgate.net |

| Temperature | Ambient Temperature | 100-120 °C | Higher yields at elevated temperatures. | researchgate.net |

Novel Synthetic Methodologies

Recent research has focused on developing more sophisticated and sustainable methods for the synthesis of this compound and its analogues. These novel approaches often employ advanced catalytic systems, adhere to the principles of green chemistry, and utilize multi-component reactions to enhance efficiency.

A variety of catalytic systems have been developed to facilitate the synthesis of the benzofuran scaffold. Palladium-catalyzed reactions, such as the carbonylative cyclization of o-alkynylphenols, are effective for constructing the benzofuran-2-carboxylate structure. core.ac.uk Copper-catalyzed intramolecular C-O coupling is another valuable method. organic-chemistry.org

Ruthenium catalysts have been successfully used for the cycloisomerization of appropriately substituted phenols to form the benzofuran ring. organic-chemistry.org Furthermore, bifunctional catalysts, such as N,N-di-isopropylbenzylamine-2-boronic acid, have been investigated for related transformations like direct amide formation, which could be applied to the synthesis of amide derivatives of the target acid. rsc.org The development of these catalytic systems is key to achieving high efficiency and selectivity in the synthesis of complex benzofurans.

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules. nih.gov This involves a conscious effort to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Safer Solvents: Replacing hazardous organic solvents like benzene and dichloromethane with greener alternatives such as acetonitrile or even water. scielo.brresearchgate.net Supercritical fluids like carbon dioxide and water are also being explored as environmentally benign solvent options. youtube.com

Energy Efficiency: Employing methods like microwave-assisted synthesis to drastically reduce reaction times and, consequently, energy consumption. nih.govnih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multi-component reactions are particularly well-suited for this purpose.

Use of Renewable Feedstocks and Less Hazardous Reagents: For example, using methanol (B129727) as a less toxic methylating agent instead of more hazardous options like dimethyl sulfate. nih.gov

Adherence to these principles not only minimizes the environmental impact of chemical synthesis but can also lead to safer and more cost-effective processes.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, represent a highly efficient strategy for scaffold assembly. nih.gov MCRs offer several advantages, including operational simplicity, reduced reaction times, and lower waste generation. nih.gov

For the synthesis of benzofuran-based structures, MCRs can be employed to rapidly generate a diverse range of analogues. For example, a one-pot, five-component reaction involving a Ugi-azide reaction coupled with an intramolecular cyclization has been used to create tetrazole-benzofuran hybrids. rsc.org While not directly yielding this compound, this demonstrates the potential of MCRs to assemble complex heterocyclic systems in a highly convergent and efficient manner. The adaptation of MCRs for the synthesis of the this compound scaffold could provide a powerful tool for the rapid exploration of the chemical space around this important molecule.

Chemical Transformations and Derivatization Strategies of the 4 Nitrobenzofuran 2 Carboxylic Acid Scaffold

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzofuran (B130515) ring is a primary site for derivatization, allowing for the introduction of various functional groups through several key reactions.

Esterification and Amidation Reactions

Esterification:

The conversion of 4-nitrobenzofuran-2-carboxylic acid to its corresponding esters is a fundamental transformation that can be achieved under standard acidic conditions. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a commonly employed method. masterorganicchemistry.combyjus.com The reaction is typically carried out by heating the mixture to drive the equilibrium towards the ester product. masterorganicchemistry.com The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the resulting ester.

Another approach involves the use of coupling agents. For instance, uronium-based coupling agents like TBTU, TATU, or COMU can facilitate the esterification of carboxylic acids with alcohols at room temperature in the presence of an organic base. researchgate.net

Table 1: Examples of Esterification Reactions of Aromatic Carboxylic Acids

| Carboxylic Acid | Alcohol | Reagents and Conditions | Product |

| 4-Nitrobenzoic acid | n-Butanol | Ph₃PBr₂, DMAP, CH₂Cl₂ | n-Butyl 4-nitrobenzoate |

| Benzoic acid | Ethanol | H₂SO₄, Reflux | Ethyl benzoate |

Amidation:

Amide derivatives of this compound can be synthesized through various methods. A direct approach involves the condensation of the carboxylic acid with an amine using a coupling agent. encyclopedia.pub Alternatively, a direct amidation of carboxylic acids with nitroarenes has been reported, which could be a potential route for intermolecular reactions involving the this compound scaffold itself. nih.gov Titanium(IV) fluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net

A common strategy for amidation involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which is then reacted with an amine. This two-step process is often highly efficient.

Reduction and Decarboxylation Pathways

Reduction:

The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically carried out in an anhydrous ether solvent. masterorganicchemistry.comreddit.comlibretexts.orgorgosolver.com It is important to note that LiAlH₄ will also reduce the nitro group.

Borane (BH₃) complexes, such as BH₃-THF or BH₃-SMe₂, are also powerful reagents for the reduction of carboxylic acids to alcohols and may offer better chemoselectivity in the presence of other reducible functional groups. khanacademy.orgnih.govcommonorganicchemistry.comresearchgate.netic.ac.uk Some catalytic systems have been developed for the chemoselective reduction of carboxylic acids in the presence of nitro groups. nih.govresearchgate.net

Table 2: Reducing Agents for Carboxylic Acids

| Reducing Agent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reducing agent. masterorganicchemistry.comlibretexts.org |

| Borane (BH₃) | Primary Alcohol | Can offer better chemoselectivity. khanacademy.orgcommonorganicchemistry.com |

Decarboxylation:

The removal of the carboxylic acid group through decarboxylation is a potential transformation, although it typically requires specific structural features, such as a β-keto group, to proceed readily under thermal conditions. organicchemistrytutor.commasterorganicchemistry.com For aromatic carboxylic acids, decarboxylation can be more challenging. However, methods for the decarboxylation of aryl carboxylic acids have been developed, for instance, using silver carbonate and acetic acid in DMSO. organic-chemistry.org Oxidative decarboxylation can also be achieved using reagents like (diacetoxyiodo)benzene and sodium azide. organic-chemistry.org It is important to consider that the stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of decarboxylation. organicchemistrytutor.comlibretexts.org

Functionalization through Acid Chloride Intermediates

The conversion of this compound to its corresponding acid chloride, 4-nitrobenzofuran-2-carbonyl chloride, provides a highly reactive intermediate for further functionalization. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acid chloride is a versatile electrophile that can readily react with a wide range of nucleophiles to form various derivatives, including:

Esters: by reaction with alcohols.

Amides: by reaction with primary or secondary amines.

Ketones: through Friedel-Crafts acylation or reaction with organometallic reagents.

This route offers a robust and efficient way to access a diverse library of 2-substituted 4-nitrobenzofuran derivatives.

Transformations of the Nitro Group

The nitro group at the 4-position of the benzofuran ring is a key functional handle that can be transformed into other functionalities, significantly expanding the synthetic utility of the scaffold.

Reduction to Amino Derivatives

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group, yielding 4-aminobenzofuran-2-carboxylic acid or its derivatives. This reduction can be accomplished using various methods:

Catalytic Hydrogenation: This is a widely used method involving the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. google.com A study on the reduction of a similar compound, ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate, demonstrated a high yield of the corresponding amino derivative using 10% Pd/C in a mixture of methanol (B129727) and dimethoxyethane under a hydrogen atmosphere. scribd.com

Metal-Acid Systems: A combination of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction.

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) can also be used to effect the reduction.

The resulting 4-aminobenzofuran-2-carboxylic acid is a valuable intermediate for further functionalization.

Table 3: Conditions for the Reduction of Aromatic Nitro Compounds

| Reagents | Product |

| H₂, Pd/C | Amino group |

| Sn, HCl | Amino group |

| Fe, NH₄Cl | Amino group |

Further Functionalization of the Amino Group (e.g., Diazotization, Acylation)

The amino group of 4-aminobenzofuran-2-carboxylic acid opens up a plethora of possibilities for introducing further diversity into the molecular structure.

Diazotization:

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. organic-chemistry.org The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, including:

Sandmeyer Reaction: Displacement of the diazonium group with a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov

Schiemann Reaction: Conversion to a fluoro derivative using fluoroboric acid (HBF₄).

Hydroxylation: Replacement of the diazonium group with a hydroxyl group by heating in an aqueous acidic solution. scirp.org

Reduction: Removal of the diazonium group and replacement with a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

These reactions allow for the introduction of a wide range of substituents at the 4-position of the benzofuran ring.

Acylation:

The amino group can be readily acylated to form amides. This is typically achieved by reacting the amino derivative with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding 4-acetamidobenzofuran-2-carboxylic acid derivative. This transformation is useful for protecting the amino group or for introducing specific acyl moieties with desired properties.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzofuran Ring

The benzofuran ring system is susceptible to electrophilic attack, although its reactivity is influenced by the nature and position of existing substituents. In the case of this compound, both the nitro and carboxylic acid groups are strongly deactivating and meta-directing towards the benzene (B151609) portion of the molecule. However, electrophilic substitution on the furan (B31954) ring is also a possibility and its regioselectivity is a subject of interest.

Halogenation Studies on this compound

Direct halogenation of the this compound scaffold has not been extensively reported in the literature. However, predictions regarding the regioselectivity of such reactions can be made based on the electronic properties of the substituents and the inherent reactivity of the benzofuran nucleus. The nitro group at the 4-position and the carboxylic acid group at the 2-position both deactivate the aromatic ring towards electrophilic substitution. The furan ring is generally more susceptible to electrophilic attack than the benzene ring. Within the benzofuran system, the C3 position is often a site of electrophilic attack, though this can be influenced by the reaction conditions and the directing effects of other substituents.

Given the deactivating nature of the nitro and carboxylic acid groups, forcing conditions may be required for halogenation. Potential sites for halogenation include the C3, C5, and C7 positions. The directing effects of the existing substituents would likely disfavor substitution on the benzene ring.

In cases where direct halogenation is challenging, alternative strategies such as the Hell-Volhard-Zelinskii reaction could be employed for α-halogenation of the carboxylic acid, although this is not an aromatic substitution. Another approach involves the decarboxylative halogenation of the carboxylic acid, which would lead to a 2-halo-4-nitrobenzofuran derivative.

Table 1: Predicted Regioselectivity of Halogenation on this compound

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C3 | Possible | The C3 position of the furan ring is a potential site for electrophilic attack, though deactivated by the adjacent carboxylic acid. |

| C5 | Possible | Meta to the nitro group and ortho to the furan oxygen, this position could be susceptible to halogenation under certain conditions. |

| C7 | Possible | Ortho to the nitro group, this position is deactivated but could still be a site of substitution. |

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation reactions are fundamental for the formation of carbon-carbon bonds on aromatic rings. The application of these reactions to the this compound scaffold is expected to be challenging due to the presence of two strongly deactivating groups. These groups significantly reduce the nucleophilicity of the benzofuran ring system, making it less reactive towards the electrophilic carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.

Alternative strategies for the introduction of alkyl and acyl groups may be necessary. For instance, the carboxylic acid could be converted to a less deactivating group, or the reaction could be performed on a more activated precursor to the target molecule. Another approach could involve the use of organometallic reagents in coupling reactions, as discussed in a later section.

Should a Friedel-Crafts reaction be attempted, the regioselectivity would be governed by the same principles discussed for halogenation, with the furan ring being the more likely site of substitution, albeit with expected low yields.

Coupling Reactions for Complex Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules from simpler precursors. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The Suzuki-Miyaura and Heck reactions are two of the most widely used palladium-catalyzed cross-coupling reactions. To utilize these reactions on the this compound scaffold, a leaving group, typically a halide or a triflate, is required on the benzofuran ring. This prerequisite highlights the importance of halogenation studies as discussed in section 3.3.1.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. A plausible synthetic route would involve the initial halogenation of this compound to introduce a bromine or iodine atom at a specific position (e.g., C3, C5, or C7). The resulting halo-substituted derivative could then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. Recently, the direct Suzuki-Miyaura cross-coupling of nitroarenes has been reported, which could potentially offer a more direct route for derivatization at the 4-position by coupling at the C-NO2 bond thieme.de.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. Similar to the Suzuki coupling, this would require a halogenated derivative of this compound. The reaction would then allow for the introduction of vinyl groups, which can be further functionalized.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Benzofuran Scaffolds

| Reaction Type | Benzofuran Substrate | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromobenzofuran | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Phenylbenzofuran |

| Heck | 5-Bromobenzofuran-2-carboxylate | Styrene | Pd(OAc)2, PPh3, Et3N | 5-(2-Phenylethenyl)benzofuran-2-carboxylate |

Cycloaddition Reactions Involving the Benzofuran Moiety

The benzofuran ring system can participate in cycloaddition reactions, acting either as a diene or a dienophile, depending on the substituents and the reaction partner. The presence of the electron-withdrawing nitro group on the this compound scaffold is expected to enhance its dienophilic character in Diels-Alder reactions.

Dearomative cycloaddition reactions of 2-nitrobenzofurans have been reported, leading to the formation of complex polycyclic structures. For instance, the reaction of 2-nitrobenzofurans with various dienophiles can proceed via a [4+2] cycloaddition pathway. These reactions often lead to the formation of new heterocyclic rings fused to the benzofuran core.

Heterocyclic Ring Annulation onto the this compound Core

The construction of new heterocyclic rings onto the this compound core is a valuable strategy for the synthesis of novel, complex heterocyclic systems. This can be achieved through various synthetic methodologies, often involving the functionalization of the benzofuran ring followed by a cyclization step.

For example, the synthesis of benzofuro[2,3-b]pyridines, benzofuro[2,3-c]pyridines, and benzofuro[3,2-d]pyrimidines has been reported from appropriately substituted benzofuran precursors. A common strategy involves the introduction of amino or other reactive functional groups onto the benzofuran ring, which can then undergo condensation and cyclization with suitable reagents to form the new heterocyclic ring.

For this compound, a potential route could involve the reduction of the nitro group to an amino group, followed by reactions to build a new ring. For instance, a Skraup or Doebner-von Miller reaction on the corresponding 4-aminobenzofuran-2-carboxylic acid could lead to the formation of a fused quinoline ring, resulting in a furoquinoline derivative.

Table 3: Examples of Heterocyclic Ring Annulation on Benzofuran Derivatives

| Starting Benzofuran Derivative | Reagents | Annulated Product |

|---|---|---|

| 3-Aminobenzofuran-2-carboxamide | Aromatic aldehydes, HCl | Benzofuro[3,2-d]pyrimidin-4(3H)-one |

| 2-Acetyl-3-aminobenzofuran | Diethyl malonate, NaOEt | 4-Hydroxy-2-methylbenzofuro[3,2-b]pyridin-3-carboxylate |

Synthesis of Fused Heterocyclic Systems

The construction of fused heterocyclic systems from this compound can be approached through several synthetic strategies. A primary method involves the chemical modification of the carboxylic acid group to introduce functionalities that can participate in intramolecular cyclization reactions. Additionally, the nitro group can be reduced to an amino group, providing a nucleophilic center for further annulation reactions.

One potential pathway involves the conversion of the carboxylic acid to an acyl chloride, which can then react with a variety of binucleophilic reagents to form fused heterocycles. For instance, reaction with a substituted hydrazine could, after a series of steps, lead to the formation of a pyrazole or pyridazinone ring fused to the benzofuran core. While direct examples starting from this compound are not prevalent in the literature, analogous transformations have been reported for other furan-2-carboxylic acids. For example, 5-arylfuran-2-carboxylic acids have been converted to their corresponding acyl chlorides and subsequently reacted with morpholine to form amide derivatives pensoft.net.

Another strategy focuses on the reactivity of the benzofuran ring itself, particularly after modification of the substituents. The nitro group, for instance, can activate the benzofuran system for certain cycloaddition reactions. Research has shown that 2-nitrobenzofurans can undergo dearomative (3+2) cycloaddition reactions with para-quinamines to yield complex polycyclic frameworks like benzofuro[3,2-b]indol-3-one derivatives mdpi.com. Although this example does not start with the carboxylic acid at the 2-position, it highlights the potential of the nitrobenzofuran scaffold to participate in cycloadditions to form fused systems mdpi.com.

Furthermore, the reduction of the nitro group to an amine opens up a plethora of possibilities for fusing additional rings. The resulting 4-aminobenzofuran-2-carboxylic acid can undergo intramolecular condensation or be reacted with various reagents to build fused systems such as benzofuropyridines or benzofuropyrimidines. The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, and Diels-Alder reactions to create diverse and complex structures airo.co.in.

| Starting Material | Reagents and Conditions | Fused Heterocyclic Product | Potential Application Areas |

| This compound | 1. SOCl₂2. Substituted hydrazine | Fused Pyrazole/Pyridazinone System | Medicinal Chemistry |

| 2-Nitrobenzofuran derivative | para-Quinamine, mild conditions | Benzofuro[3,2-b]indol-3-one | Drug Discovery |

| 4-Aminobenzofuran-2-carboxylic acid (from reduction of nitro group) | Diketones, dicarbonyl compounds | Fused Pyridine/Pyrimidine System | Materials Science, Pharmaceuticals |

Design and Synthesis of Spiro Derivatives

Spiro compounds, characterized by two rings connected through a single shared atom, represent another important class of molecules that can be accessed from the this compound scaffold. The synthesis of spiro derivatives often involves cycloaddition reactions where the benzofuran moiety acts as one of the components.

A prominent method for constructing spiro-pyrrolidine derivatives is through a [3+2] azomethine ylide cycloaddition reaction mdpi.comnih.gov. While the literature demonstrates this reaction with (Z)-3-benzylidenebenzofuran-2(3H)-one, a similar strategy could be envisioned for a derivative of this compound. For instance, the carboxylic acid could be converted into an appropriate precursor that can undergo a multicomponent reaction with an amino acid and a dipolarophile to generate a spiro-pyrrolidine ring at the 3-position of the benzofuranone core.

Another approach to spiro derivatives involves the synthesis of spiro-4H-pyrans. This can be achieved through a one-pot, three-component reaction of a suitable benzofuran derivative with malononitrile and a beta-dicarbonyl compound nih.gov. The versatility of the carboxylic acid group in this compound allows for its conversion into various functional groups that could facilitate such multicomponent reactions, leading to the formation of spiro-pyran systems.

The following table summarizes potential strategies for the synthesis of spiro derivatives, drawing analogies from related benzofuran chemistry.

| Benzofuran Precursor | Reaction Type | Reagents | Spiro Derivative | Key Features |

| Benzofuran-2(3H)-one derivative | [3+2] Azomethine Ylide Cycloaddition | Amino acid, Dipolarophile | Spiro-pyrrolidine | High diastereoselectivity |

| Benzofuran derivative | One-pot Three-component Reaction | Malononitrile, Beta-dicarbonyl compound | Spiro-4H-pyran | Efficient synthesis of complex structures |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Nitrobenzofuran-2-carboxylic acid displays characteristic signals corresponding to the aromatic and carboxylic acid protons. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, due to its acidic nature and participation in hydrogen bonding. libretexts.org The protons on the benzofuran (B130515) ring system will appear in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of the protons on the benzene (B151609) and furan (B31954) rings provide crucial information for confirming the substitution pattern. For instance, the protons on the nitro-substituted benzene ring will be influenced by the strong electron-withdrawing nature of the nitro group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of 160-180 ppm. libretexts.org The carbons of the benzofuran ring system will appear in the aromatic region (approximately 110-160 ppm), with the carbon atom attached to the nitro group showing a significant downfield shift. Quaternary carbons, those not bonded to any hydrogens, often exhibit signals of lower intensity. youtube.com

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY experiments reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the ring systems.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is critical for establishing the connections between different parts of the molecule, such as the attachment of the carboxylic acid group to the furan ring and the nitro group to the benzene ring.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| COOH | ~10-13 (broad s) | ~160-170 | C2 |

| H3 | ~7.5-7.8 (s) | ~115-120 | C2, C3a, C7a |

| H5 | ~7.8-8.1 (d) | ~120-125 | C4, C7, C3a |

| H6 | ~7.6-7.9 (t) | ~125-130 | C4, C5, C7a |

| H7 | ~8.2-8.5 (d) | ~120-125 | C5, C3a |

| C2 | - | ~145-150 | H3 |

| C3 | ~7.5-7.8 (s) | ~115-120 | H3 |

| C3a | - | ~125-130 | H3, H5, H7 |

| C4 | - | ~140-145 (due to NO₂) | H5, H6 |

| C5 | ~7.8-8.1 (d) | ~120-125 | H6, H7 |

| C6 | ~7.6-7.9 (t) | ~125-130 | H5, H7 |

| C7 | ~8.2-8.5 (d) | ~120-125 | H5, H6 |

| C7a | - | ~150-155 | H3, H7 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

While this compound is generally expected to exist predominantly in its carboxylic acid form, the possibility of tautomerism, such as keto-enol tautomerism, can be investigated using NMR. libretexts.orglibretexts.org However, for this specific molecule, significant tautomerism is unlikely under normal conditions.

Conformational isomers, arising from rotation around single bonds, can also be studied. The orientation of the carboxylic acid group relative to the furan ring could potentially lead to different conformers. Variable temperature NMR experiments can be employed to study the energy barriers between such conformers. If the rotation is slow on the NMR timescale, distinct sets of signals for each conformer might be observed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (C₉H₅NO₅). This high level of accuracy helps to distinguish the compound from other molecules with the same nominal mass.

Data Table: Theoretical Exact Mass of this compound

| Formula | Isotopes | Theoretical Exact Mass (m/z) |

| C₉H₅NO₅ | ¹²C, ¹H, ¹⁴N, ¹⁶O | 207.0168 |

In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique characteristic of the molecule and provides valuable information about its structure. For this compound, key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): This would result in a peak at [M-17]⁺. libretexts.org

Loss of a carboxyl group (•COOH): This would lead to a peak at [M-45]⁺. libretexts.orgyoutube.com

Loss of carbon monoxide (CO) from the carboxyl group.

Loss of a nitro group (•NO₂): This would generate a peak at [M-46]⁺.

Loss of nitric oxide (•NO) followed by CO.

Cleavage of the furan ring.

The analysis of these fragment ions helps to piece together the structural puzzle of the molecule, confirming the presence and connectivity of the carboxylic acid and nitro functional groups to the benzofuran core. whitman.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers. libretexts.orglibretexts.orgorgchemboulder.com

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. Conjugation with the benzofuran ring may shift this frequency slightly. libretexts.orgorgchemboulder.com

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C-O Stretch (Carboxylic Acid and Furan): Strong absorptions in the 1210-1320 cm⁻¹ region can be attributed to the C-O stretching vibrations. orgchemboulder.com

Aromatic C=C and C-H Stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring C=C stretching vibrations, while C-H stretching bands for the aromatic protons appear above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Nitro Group | Asymmetric N-O Stretch | 1500-1570 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1300-1370 | Strong |

| Carboxylic Acid/Furan | C-O Stretch | 1210-1320 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the benzofuran ring system.

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. A related compound, 1-benzofuran-2-carboxylic acid, has been successfully characterized by this method, crystallizing in the monoclinic system with the space group P2₁/n. researchgate.net It is plausible that this compound could crystallize in a similar system.

The data obtained from SC-XRD would allow for the precise determination of the molecular geometry, including the planarity of the benzofuran ring and the orientation of the carboxylic acid and nitro substituents. For instance, in the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid, a closely related molecule, the torsion angle between the furan and phenyl rings is relatively small, indicating a high degree of planarity. mdpi.com Similar planarity would be expected for the benzofuran system in the title compound.

Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| V (ų) | ~1500-2000 |

| Z | 4 |

Note: These values are hypothetical and based on data from similar structures for illustrative purposes.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the solid state of this compound, hydrogen bonding is expected to be a dominant feature. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif for carboxylic acids in the solid state. researchgate.net

In addition to hydrogen bonding, other intermolecular forces such as π-π stacking interactions between the aromatic benzofuran rings could play a significant role in the crystal packing. The nitro group, with its polarized N-O bonds, can also participate in dipole-dipole interactions and potentially weak C-H···O hydrogen bonds. The analysis of these interactions provides crucial insights into the stability and physical properties of the crystalline material.

Computational Chemistry and Theoretical Studies of 4 Nitrobenzofuran 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry of 4-Nitrobenzofuran-2-carboxylic acid, which corresponds to the lowest energy conformation of the molecule.

The process of geometry optimization involves finding the coordinates of the atoms that result in the minimum energy on the potential energy surface. This optimized structure is crucial as it represents the most stable arrangement of the atoms and serves as the foundation for calculating other molecular properties. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused benzofuran (B130515) ring system, the nitro group at the 4-position, and the carboxylic acid group at the 2-position.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. Common functionals include B3LYP, PBE0, and M06-2X. The choice of functional is critical and is often guided by the specific properties being investigated and by benchmarking against experimental data for similar compounds. For nitroaromatic compounds, hybrid functionals like B3LYP are often employed. nih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational expense. A common choice for molecules of this size is the Pople-style basis set, like 6-31G(d,p), which offers a good compromise between accuracy and computational efficiency. nih.gov

Illustrative Data: Optimized Geometry Parameters Disclaimer: The following table contains hypothetical, illustrative data for the optimized geometry of this compound, as specific published computational data is not available. The values are representative of what would be expected from a DFT calculation.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=O (carboxyl) | 1.22 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Length | N-O (nitro) | 1.23 Å |

| Bond Angle | O-C=O (carboxyl) | 124° |

| Bond Angle | O-N-O (nitro) | 125° |

| Dihedral Angle | C-C-C-O (furan ring) | ~0° (planar) |

Electronic Properties and Reactivity Prediction

Beyond molecular structure, computational methods are invaluable for predicting the electronic properties and chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. The energy of the LUMO is related to the electron affinity and indicates the ability of a molecule to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. aimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to the unsubstituted benzofuran-2-carboxylic acid.

Illustrative Data: Frontier Molecular Orbital Energies Disclaimer: The following table contains hypothetical, illustrative data for the FMO analysis of this compound. These values are for explanatory purposes.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 4.3 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution.

Different colors on the MEP map indicate different potential values. Regions of negative electrostatic potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carboxylic acid groups would be expected to show regions of high negative potential, making them likely sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative understanding of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

Illustrative Data: Chemical Reactivity Descriptors Disclaimer: The following table contains hypothetical, illustrative data for the reactivity descriptors of this compound, derived from the illustrative FMO energies.

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 7.5 |

| Electron Affinity (A) | -ELUMO | 3.2 |

| Electronegativity (χ) | (I + A) / 2 | 5.35 |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 |

| Chemical Softness (S) | 1 / η | 0.47 |

| Electrophilicity Index (ω) | χ² / (2η) | 6.66 |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable tools for predicting and validating the spectroscopic properties of molecules like this compound. By simulating nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra, researchers can gain insights into the molecule's structure and vibrational modes, which complement and aid in the interpretation of experimental data.

Computational Simulation of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational means provides a powerful approach to confirming the molecular structure. For carboxylic acids, the chemical shift of the acidic proton in ¹H NMR is notably influenced by concentration and solvent due to hydrogen bonding, typically appearing around 12 δ. pressbooks.pub Carboxyl carbons in ¹³C NMR spectra are characteristically found in the 165 to 185 δ range. pressbooks.pub Specifically for aromatic and α,β-unsaturated acids, this range is narrowed to approximately 165 δ. pressbooks.pub

While specific computational studies on this compound are not widely available, data for the related compound, 5-(4-Nitrophenyl)furan-2-carboxylic acid, shows characteristic shifts that can be used for comparison. For this analog, the carboxylic proton appears at 13.35 ppm in ¹H NMR (DMSO-d₆). mdpi.com In ¹³C NMR (CDCl₃), the carboxyl carbon is observed at 159.52 ppm. mdpi.com The aromatic protons and carbons exhibit shifts consistent with the substituted furan (B31954) and nitrobenzene (B124822) rings. mdpi.com Computational tools and databases exist that allow for the prediction of these shifts, which can then be compared to experimental values to validate the structure. nmrdb.org

Table 1: Experimental NMR Chemical Shifts (δ, ppm) for 5-(4-Nitrophenyl)furan-2-carboxylic Acid mdpi.com

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H (COOH) | 13.35 | DMSO-d₆ |

| ¹³C (COOH) | 159.52 | CDCl₃ |

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying functional groups and understanding the bonding within a molecule. For carboxylic acids, the O-H bond stretch gives a very broad absorption in the IR spectrum from 2500 to 3300 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretch is also characteristic, appearing between 1710 and 1760 cm⁻¹. pressbooks.pub The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer, with dimers absorbing at a lower frequency (around 1710 cm⁻¹). pressbooks.pub

Theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP, can predict these vibrational frequencies. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to better match experimental data. nih.gov Studies on similar molecules, like 1-benzofuran-2-carboxylic acid, have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net For instance, the calculated C=O stretching frequency can be correlated with the acid's pKa value. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids pressbooks.pub

| Functional Group | Absorption Range (cm⁻¹) | Notes |

| O-H stretch | 2500-3300 | Very broad |

| C=O stretch (monomer) | 1760 | |

| C=O stretch (dimer) | 1710 | Broad |

Advanced Theoretical Properties

Beyond standard spectroscopic prediction, computational chemistry allows for the exploration of advanced electronic and optical properties of this compound.

Non-Linear Optical (NLO) Properties Calculation (Polarizability, Hyperpolarizability)

The presence of electron-donating (furan ring) and electron-accepting (nitro group) moieties connected by a π-conjugated system in this compound suggests potential for non-linear optical (NLO) activity. Computational methods can quantify these properties by calculating the polarizability (α) and the first hyperpolarizability (β). These calculations help in understanding how the molecule's electron cloud responds to an external electric field, which is crucial for applications in optoelectronics. While specific NLO data for this exact compound is scarce, studies on donor-acceptor systems containing nitrobenzofuran derivatives confirm the importance of intramolecular charge transfer in determining NLO properties.

Charge Distribution Analysis

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate the partial charges on each atom. researchgate.netnih.gov For molecules with nitro groups, a significant negative charge is expected on the oxygen atoms of the nitro group and a positive charge on the nitrogen atom, indicating their strong electron-withdrawing nature. The charge distribution across the benzofuran ring and the carboxylic acid group would further reveal the electronic landscape of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.netnih.govnih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, stability, and interactions with other molecules, such as solvents or biological macromolecules. For instance, MD simulations could be used to investigate the stability of the hydrogen-bonded dimer of this compound or to model its interaction with a protein active site, which is relevant for drug design. nih.gov The simulations can reveal preferred binding orientations and calculate interaction energies, offering a deeper understanding of the molecule's behavior in a dynamic environment.

Conformational Dynamics of this compound and its Derivatives

The conformational landscape of a molecule is determined by the rotation around its single bonds. For this compound, key dihedral angles would include the orientation of the carboxylic acid group relative to the benzofuran ring and the orientation of the nitro group. The interplay of these groups would dictate the molecule's preferred shape and its potential to interact with biological targets or other molecules.

In the absence of specific studies on this compound, it is not possible to provide a data table of its low-energy conformers, the dihedral angles defining them, or the energy barriers to their interconversion. Such data would typically be generated using quantum mechanical methods like Density Functional Theory (DFT).

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the conformation and electronic properties of a molecule. Solvents can stabilize certain conformers over others through various interactions, such as hydrogen bonding and dipole-dipole interactions. Understanding these effects is critical for predicting a molecule's behavior in different chemical environments.

A comprehensive analysis of solvent effects on this compound would involve computational modeling in various solvents with different polarities (e.g., water, methanol (B129727), dimethyl sulfoxide, and a non-polar solvent like hexane). This would allow for the creation of a data table detailing changes in key molecular properties—such as dipole moment, frontier molecular orbital energies (HOMO-LUMO gap), and the relative stability of conformers—as a function of the solvent. Unfortunately, due to the lack of published research, this information cannot be provided.

Structure Activity Relationship Sar and Mechanistic Insights for 4 Nitrobenzofuran 2 Carboxylic Acid Derivatives

Correlating Structural Modifications with Molecular Interactions

The biological activity of a compound is intrinsically linked to its ability to recognize and interact with specific biological targets, such as enzymes or receptors. The nature and positioning of substituents on the 4-nitrobenzofuran-2-carboxylic acid core can dramatically alter these interactions.

Impact of Substituents on Molecular Recognition

The introduction of various substituents onto the benzofuran (B130515) ring system allows for the systematic exploration of the chemical space around the core scaffold, leading to compounds with optimized activity. While direct and extensive SAR studies on a broad series of this compound derivatives are not widely published, valuable insights can be gleaned from studies on closely related analogs, such as those with the nitro group at the 6-position.

For instance, in a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, the nature and position of substituents on the terminal aryl ring were found to be critical for their α-glucosidase inhibitory activity. nih.gov Derivatives bearing hydroxyl and halogen groups exhibited significantly enhanced potency. nih.gov This suggests that substituents capable of forming hydrogen bonds and halogen bonds can significantly contribute to the binding affinity of the molecule within the active site of the target enzyme.

General SAR studies on benzofuran derivatives with anticancer activity have also highlighted the importance of halogen substituents. The addition of bromine, chlorine, or fluorine to the benzofuran ring has been shown to increase cytotoxic activity, likely due to the formation of halogen bonds with the biological target, thereby enhancing binding affinity. nih.govnih.gov

The following table summarizes the impact of different substituents on the biological activity of benzofuran derivatives, providing a predictive framework for the design of novel this compound analogs.

| Substituent Type | Position on Benzofuran Ring | General Impact on Biological Activity | Inferred Impact on this compound Derivatives |

| Halogens (F, Cl, Br) | Various | Increased activity (e.g., anticancer, enzyme inhibition) | Enhanced binding affinity through halogen bonding |

| Hydroxyl (-OH) | Aryl substituents | Increased enzyme inhibitory activity | Formation of key hydrogen bonds with receptor sites |

| Alkyl groups | Various | Can influence lipophilicity and steric interactions | Modulation of solubility and fit within binding pockets |

| Aryl groups | C2-position | Can lead to potent biological activity through various interactions | Potential for π-π stacking and hydrophobic interactions |

Role of the Nitro and Carboxylic Acid Groups in Binding Affinity

The nitro and carboxylic acid groups are not mere decorations on the benzofuran scaffold; they are key functional groups that play pivotal roles in molecular recognition and binding affinity.

The carboxylic acid group, being ionizable at physiological pH, is a strong hydrogen bond donor and acceptor. This allows it to form crucial salt bridges and hydrogen bonds with positively charged or polar residues in a protein's active site. researchgate.net The carboxylate moiety is a common feature in many enzyme inhibitors, where it often mimics a substrate's carboxylate group, leading to competitive inhibition. researchgate.net For benzofuran-2-carboxylic acid derivatives, this group is considered a key site for cytotoxic activity. rsc.orgnih.gov

Molecular Docking Studies

Computational methods, particularly molecular docking, have become indispensable tools for predicting and analyzing the interactions between a ligand and its biological target at the molecular level.

Computational Prediction of Ligand-Receptor Interactions

Molecular docking simulations can provide valuable predictions about the preferred binding pose of a ligand within the active site of a receptor, as well as an estimation of the binding affinity. These computational models allow for the rapid in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity for subsequent synthesis and biological evaluation.

For example, molecular docking studies of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles against α-glucosidase have successfully predicted the binding modes of these inhibitors. nih.gov Such studies can guide the rational design of new derivatives by suggesting modifications that would enhance favorable interactions or remove steric clashes.

Analysis of Binding Modes and Key Interacting Residues (e.g., Enzyme Active Sites)

Detailed analysis of the docked poses reveals the specific amino acid residues that form key interactions with the ligand. This information is crucial for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors.

In the case of the 6'-nitrobenzofuran-based α-glucosidase inhibitors, docking studies revealed that the most active compounds form hydrogen bonds with key residues such as Glu 276 and Asp 214, and engage in arene-arene interactions with Phe 177 within the enzyme's active site. nih.gov The nitro group was observed to form hydrogen bonds, highlighting its direct involvement in the binding event.

The following table summarizes the predicted interactions of a representative 6'-nitrobenzofuran derivative with the active site of α-glucosidase, as determined by molecular docking. nih.gov

| Interacting Residue | Type of Interaction |

| GLU 276 | Hydrogen Bond |

| ASP 214 | Hydrogen Bond |

| PHE 177 | Arene-Arene Interaction |

These computational findings strongly suggest that the this compound scaffold has the potential to form similar key interactions within the active sites of various enzymes, making it a promising template for the development of novel inhibitors.

Mechanistic Elucidation at the Molecular Level

The combination of SAR data and molecular docking studies provides a powerful approach to elucidating the mechanism of action of this compound derivatives at the molecular level.

The carboxylic acid at the 2-position is poised to act as a key anchoring group, forming strong ionic and hydrogen bond interactions with the target protein. The planarity of the benzofuran ring system allows for favorable hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pocket. The nitro group at the 4-position, with its strong electron-withdrawing nature and ability to form hydrogen bonds, can further enhance the binding affinity and specificity of the molecule.

By systematically modifying the substituents on the benzofuran ring and at the carboxylic acid and nitro groups, and by correlating these changes with biological activity and computational predictions, a detailed picture of the molecular interactions driving the therapeutic effect can be constructed. This knowledge-driven approach is essential for the optimization of lead compounds and the development of next-generation drugs based on the this compound scaffold.

Proposed Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrase, Urease, α-Glucosidase, MbtI, NF-κB)

The inhibitory potential of this compound and its derivatives is rooted in the specific interactions between the molecule's functional groups and the active sites of various enzymes. The benzofuran scaffold, the carboxylic acid group, and the nitro group each play a role in the mechanism of inhibition, which can vary significantly depending on the target enzyme.

Carbonic Anhydrase (CA): Derivatives of benzofuran-based carboxylic acids are known to inhibit carbonic anhydrases, which are zinc metalloenzymes. nih.gov The primary mechanism involves the carboxylic acid moiety. Carboxylic acids can inhibit CAs through several proposed pathways:

Direct Coordination: The carboxylate anion can directly coordinate with the zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. nih.gov

Anchoring to Zinc-Bound Water: The inhibitor can anchor itself by forming hydrogen bonds with the zinc-bound water/hydroxide ion without directly binding to the metal itself. nih.gov

Urease: Urease is a nickel-containing metalloenzyme. The inhibition of urease by compounds like benzofuran carboxylic acid derivatives is often directed at the active site. nih.gov The proposed mechanism centers on the interaction with the two nickel ions (Ni²⁺) crucial for catalysis. nih.gov Electronegative atoms, such as the oxygen atoms in the carboxylic acid group, can act as ligands, chelating the nickel ions. nih.gov This interaction stabilizes the enzyme-inhibitor complex and prevents the natural substrate, urea, from binding and being hydrolyzed. researchgate.net The binding is typically non-covalent, involving hydrogen bonds and hydrophobic interactions with amino acid residues in the active site pocket. nih.gov

α-Glucosidase: α-Glucosidase inhibitors work by slowing down the digestion of carbohydrates, which helps in managing postprandial hyperglycemia. scielo.br The mechanism involves blocking the enzyme's ability to hydrolyze polysaccharides into monosaccharides in the small intestine. nih.gov Benzofuran derivatives have shown potential as α-glucosidase inhibitors. nih.gov The inhibition is often competitive or mixed-type, where the inhibitor binds to the active site of the enzyme, preventing the binding of the carbohydrate substrate. scielo.br Molecular docking studies on similar heterocyclic inhibitors suggest that the interactions are stabilized by hydrogen bonds with key residues in the active site, such as Asp, His, and Arg. nih.govmdpi.com

MbtI: MbtI (salicylate synthase) is an enzyme essential for iron acquisition in mycobacteria. The search for new MbtI inhibitors has led to the investigation of benzofuran derivatives. researchgate.net While the specific mechanism for a 4-nitro derivative is not detailed, the inhibition strategy involves creating molecules that can effectively bind to the enzyme's active site, disrupting its function. Research on structurally similar compounds, like 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, which was tested against MbtI, indicates that the benzofuran carboxylic acid scaffold is a promising starting point for designing such inhibitors. researchgate.net

NF-κB (Nuclear Factor kappa B): The NF-κB signaling pathway is a key regulator of inflammatory responses. Benzofuran-2-carboxylic acid derivatives have been designed as inhibitors of NF-κB activity. nih.govresearchgate.net The proposed mechanism involves the inhibition of NF-κB's translocation to the nucleus in stimulated macrophage cells. nih.gov By preventing this translocation, the inhibitor effectively blocks NF-κB from activating the transcription of pro-inflammatory genes. Structure-activity relationship studies on these derivatives have shown that hydrophobic groups on an attached N-phenyl ring can potentiate this inhibitory activity. nih.gov

| Enzyme Target | Proposed Mechanism of Inhibition | Key Interacting Moiety |

|---|---|---|

| Carbonic Anhydrase | Coordination with Zn²⁺ ion, anchoring to zinc-bound water, or occlusion of the active site. nih.govnih.gov | Carboxylic acid |

| Urease | Chelation of Ni²⁺ ions in the active site, preventing substrate binding. nih.govresearchgate.net | Carboxylic acid (oxygen atoms) |

| α-Glucosidase | Competitive or mixed-type inhibition by blocking the carbohydrate-binding site. scielo.br | Benzofuran scaffold |

| MbtI | Binding to the active site to disrupt salicylate (B1505791) synthesis. researchgate.net | Benzofuran-carboxylic acid scaffold |

| NF-κB | Inhibition of NF-κB translocation to the nucleus. nih.gov | Benzofuran scaffold and derivatives |

Investigation of Selective Molecular Targeting

Selectivity is a critical aspect of drug design, aiming to maximize the therapeutic effect while minimizing off-target side effects. For this compound derivatives, achieving selective molecular targeting involves modifying the core structure to enhance binding affinity for a specific enzyme isoform or pathway over others.

For example, in the context of carbonic anhydrase inhibition , different isoforms of the enzyme exist (e.g., hCA I, II, IX, XII). While many inhibitors target the highly homologous active site, achieving isoform specificity is a significant goal, particularly for anticancer applications where hCA IX and XII are key targets. nih.gov Research on benzofuran-based carboxylic acids has demonstrated that it is possible to achieve selectivity. Certain derivatives show significantly higher inhibitory activity against the cancer-related isoforms hCA IX and XII compared to the off-target cytosolic isoforms hCA I and II. nih.gov This selectivity is often achieved by exploiting subtle differences in the amino acid residues at the entrance of the active site cavity. By modifying the substituents on the benzofuran ring, the inhibitor can be designed to form specific interactions with these unique residues, leading to preferential binding to the target isoform. nih.gov

Similarly, in the regulation of signaling pathways like NF-κB , structure-function relationship studies are crucial for selective targeting. For fatty acid nitroalkene derivatives that also modulate NF-κB, it has been shown that both the acyl chain length and the position of the nitroalkene group significantly influence the inhibitory activity. nih.gov This principle can be applied to this compound derivatives. By systematically altering the substituents on the benzofuran ring or modifying the carboxylic acid group (e.g., converting it to an amide), it is possible to fine-tune the molecule's properties to selectively inhibit NF-κB over other signaling molecules, or to achieve a dual mechanism of action. researchgate.net Studies on benzofuran-2-carboxamide (B1298429) derivatives revealed that while hydrophobic groups enhanced NF-κB inhibition, other modifications potentiated anticancer activity through different pathways, highlighting the potential for selective or multi-targeted design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Molecular Functionality

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can be invaluable for predicting their inhibitory potential against various enzymes and guiding the design of more potent analogs.

The development of a predictive QSAR model typically involves the following steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. For this class of compounds, this would involve synthesizing and testing various substituted 4-nitrobenzofuran-2-carboxylic acids. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, hydrophobic, and topological features. nih.gov

Model Building: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (kNN), Random Forest, and Gaussian Processes. nih.govnih.gov